

Application Notes and Protocols: 1-(2-Methoxypropoxy)-2-propanol in Coatings and Inks

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Compound of Interest

Compound Name: 1-(2-Methoxypropoxy)-2-propanol

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These application notes provide a comprehensive overview of **1-(2-Methoxypropoxy)-2-propanol**, commonly known as Dipropylene Glycol Methyl Ether (DPM), for its use as a high-performance solvent in coating and ink formulations. This document includes detailed physical and chemical properties, application-specific benefits, and standardized experimental protocols for performance evaluation.

Introduction to 1-(2-Methoxypropoxy)-2-propanol (DPM)

1-(2-Methoxypropoxy)-2-propanol is a propylene oxide-based (P-series) glycol ether, a versatile organic solvent recognized for its excellent solvency, moderate evaporation rate, and environmental profile.^{[1][2]} It is a clear, colorless liquid with a mild, ether-like odor.^{[1][2]} The commercial product, often referred to as DPM, is typically a mixture of isomers, with **1-(2-Methoxypropoxy)-2-propanol** being a primary component.^[3] Its bifunctional nature, possessing both ether and alcohol functional groups, allows it to be miscible with water and a wide range of organic solvents, making it an ideal coupling agent and solvent in complex formulations.^{[4][5][6]}

Key Performance Attributes in Coatings and Inks

The unique properties of DPM make it a valuable component for enhancing the performance and quality of various coating and ink systems.

Key Benefits:

- **Excellent Solvency:** DPM is a powerful solvent for a vast array of resins used in coatings and inks, including acrylics, epoxies, polyurethanes, nitrocellulose, and cellulose acetate.[1][2][7] This ensures uniform dissolution and dispersion of pigments and binders, leading to stable and consistent formulations.[1][4]
- **Controlled Evaporation Rate:** With a moderate evaporation rate, DPM is slower to evaporate than solvents like Methoxy Propanol but faster than heavier glycol ethers.[2][6][8] This balance is crucial for:
 - **In Coatings:** Improving flow and leveling, which helps to eliminate brush marks and ensures a smooth, uniform finish.[6] It prevents premature drying, allowing for longer wet edge times.
 - **In Printing Inks:** Keeping the ink wet on the printing plate (gravure, flexographic) to prevent clogging while allowing for controlled drying on the substrate to produce sharp, smudge-free prints.[2][4]
- **Coalescing Agent:** In water-based latex paints, DPM acts as an effective coalescing agent, facilitating the fusion of polymer particles to form a continuous, durable film.[2]
- **Viscosity Reduction:** It effectively reduces the viscosity of high-solids acrylic and epoxy systems, improving their application characteristics.[8]
- **Improved Wetting:** DPM's ability to lower surface tension enhances the wetting and penetration of coatings and inks on various substrates.[2][7]
- **Favorable Safety Profile:** Compared to some other organic solvents, DPM offers relatively lower toxicity and a high flash point, reducing flammability risks.[1][4][6]

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for **1-(2-Methoxypropoxy)-2-propanol** (DPM).

Table 1: General and Physical Properties

Property	Value	Source(s)
Chemical Name	1-(2-Methoxypropoxy)-2-propanol	[5] [9] [10]
Common Synonyms	Dipropylene Glycol Methyl Ether (DPM)	[1] [6]
CAS Number	13429-07-7 (isomer); 34590-94-8 (mixture)	[2] [5] [9]
Molecular Formula	C ₇ H ₁₆ O ₃	[1] [10] [11]
Molecular Weight	148.20 g/mol	[2] [10] [11]
Appearance	Clear, colorless liquid	[1] [2]
Odor	Mild, ether-like	[2]

Table 2: Thermodynamic and Safety Properties

Property	Value	Source(s)
Boiling Point	189.6 °C - 203.3 °C	[2][11]
Melting Point	-80 °C	[2]
Flash Point	76.7 °C - 85 °C	[2][11]
Density / Specific Gravity	0.948 - 0.955 g/cm ³ (at 25°C)	[2][11]
Vapor Pressure	0.05 kPa (at 25°C)	[2]
Vapor Density	5.14 (air=1)	[2]
Refractive Index	1.422	[11]
Solubility	Completely miscible with water and many organic solvents	[2][4]

Application-Specific Formulations

In Coatings:

DPM is used as a solvent and coupling agent in both solvent-based and water-based coatings. [2] In water-based formulations, it acts as a coalescent to ensure proper film formation. [2] It is also a key ingredient in paint removers and industrial cleaners due to its excellent solvency for oils and greases. [1][3]

In Inks:

DPM is highly effective in gravure, flexographic, and screen printing inks. [1][2] It serves as a primary or "tail" solvent to control drying times and ensure ink stability and vibrant color dispersion. [1][2][4] Its low toxicity makes it suitable for inks used in consumer product packaging. [4]

Experimental Protocols

The following protocols are based on ASTM standards and provide a framework for evaluating the performance of **1-(2-Methoxypropoxy)-2-propanol** in a given coating or ink formulation.

Protocol 1: Determination of Volatile Content

Objective: To determine the weight percent of volatile content in a coating formulation containing DPM, which relates to its evaporation characteristics. Standard: Based on ASTM D2369.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Analytical balance (accurate to 0.1 mg)
- Aluminum foil dishes
- Forced draft oven
- Syringe
- Desiccator
- Coating sample with DPM and a control sample without DPM

Procedure:

- Weigh an aluminum foil dish to the nearest 0.1 mg (W_1).
- Add a specified amount of the coating specimen (e.g., 0.5 ± 0.1 g) to the dish. Weigh the dish and specimen (W_2).
- Place the dish in a forced draft oven set to $110 \pm 5^\circ\text{C}$ for 60 minutes.[\[7\]](#)[\[12\]](#)
- After 60 minutes, remove the dish and place it in a desiccator to cool to ambient temperature.
- Reweigh the dish and its contents to the nearest 0.1 mg (W_3).
- Calculate the percent volatile matter (V) using the formula:
 - $V (\%) = [(W_2 - W_3) / (W_2 - W_1)] * 100$
- Compare the results of the DPM-containing formulation to the control.

Protocol 2: Viscosity Measurement of Inks and Coatings

Objective: To measure the apparent viscosity of a formulation to assess the solvent's effect on rheological properties. Standard: Based on ASTM D2196 (Rotational Viscometer).[\[2\]](#)[\[9\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Rotational viscometer (e.g., Brookfield type)
- Appropriate spindle for the expected viscosity range
- 600 mL Griffin beaker
- Temperature-controlled bath
- Formulation sample with DPM and a control sample

Procedure:

- Condition the sample to a standard temperature (e.g., $25 \pm 1^\circ\text{C}$).
- Pour the sample into the 600 mL beaker.
- Immerse the viscometer spindle into the liquid to the marked level.
- Level the viscometer and allow the sample temperature to equilibrate.
- Select a rotational speed that gives a mid-scale reading (20-80% of full scale).
- Turn on the viscometer and allow the reading to stabilize (typically 30-60 seconds).
- Record the torque reading and convert it to viscosity (in centipoise, cP) using the viscometer's calibration factor for the given spindle and speed.
- To assess shear-thinning properties, take measurements at a series of increasing and then decreasing rotational speeds.[\[9\]](#)[\[17\]](#)
- Compare the viscosity profile of the DPM formulation to the control.

Protocol 3: Evaluation of Coating Hardness

Objective: To determine the surface hardness of a cured coating film, indicating the degree of cure and solvent release. Standard: Based on ASTM D3363 (Pencil Hardness Test).[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Calibrated drawing pencils of varying hardness (e.g., 6B to 8H)
- Pencil sharpener and abrasive paper (400-grit) to create a flat lead tip
- A coated panel, properly cured
- Pencil hardness tester (optional, for constant pressure)

Procedure:

- Place the cured coated panel on a firm, level surface.
- Starting with the hardest pencil (e.g., 8H), hold it at a 45° angle to the surface.
- Push the pencil away from the operator with sufficient downward pressure to either scratch the film or crumble the lead, creating a stroke of about 6.5 mm (1/4 inch).[\[20\]](#)
- Examine the surface. A scratch is a permanent indentation, while a gouge is the removal of the coating.
- Repeat the process, moving down the hardness scale (8H, 7H, 6H, etc.) until a pencil is found that will not scratch or gouge the film.
- The pencil hardness is defined as the hardest pencil that does not gouge the film. The scratch hardness is the hardest pencil that does not scratch the film.[\[20\]](#)
- Report the hardness value and compare it to the control formulation.

Protocol 4: Assessment of Coating Adhesion

Objective: To assess the adhesion of a coating to its substrate after curing. Standard: Based on ASTM D3359 (Tape Test).[\[3\]](#)[\[6\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Cutting tool (sharp razor blade, scalpel, or a special cross-hatch cutter)
- Pressure-sensitive tape (as specified in the standard)
- Illuminated magnifier
- Cured coated panel

Procedure (Test Method B - Cross-Hatch):

- Select a representative area on the coated panel.
- Make a series of six parallel cuts through the film to the substrate, spaced 1-2 mm apart.
- Make a second series of six cuts at a 90° angle to the first, creating a lattice pattern.
- Gently brush the area to remove any detached flakes.
- Apply the center of the pressure-sensitive tape over the lattice and smooth it into place.
- After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180° angle.[\[6\]](#)
- Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM 5B to 0B scale (5B = no detachment, 0B = >65% detachment).[\[21\]](#)
- Compare the adhesion rating to the control sample.

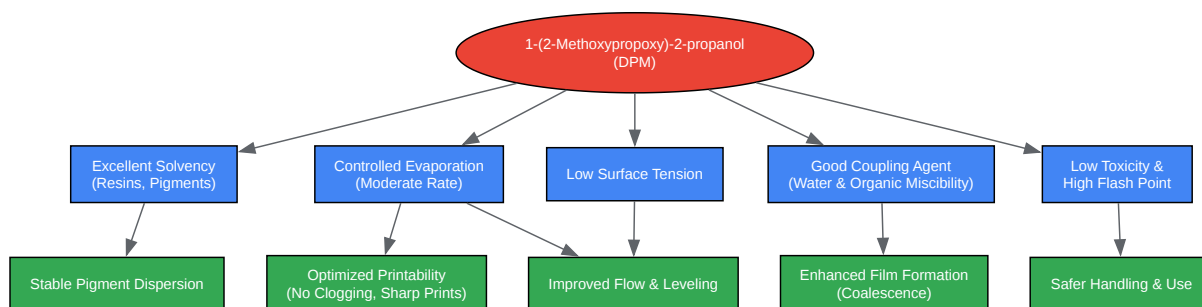
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of **1-(2-Methoxypropoxy)-2-propanol**.



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Caption: Experimental workflow for evaluating DPM in a coating or ink formulation.



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Caption: Logical relationship between DPM properties and formulation benefits.

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